molecular formula C13H16ClNO2 B12465815 2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide

2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide

Cat. No.: B12465815
M. Wt: 253.72 g/mol
InChI Key: PUWQAMKTIWCRSO-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to control broad-leaf weeds in various agricultural settings. The compound’s structure includes a chloro-substituted phenoxy group, which is responsible for its herbicidal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide typically involves the reaction of 4-chloro-2-methylphenol with a suitable alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with cyclopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide has several scientific research applications:

Mechanism of Action

The compound exerts its herbicidal effects by mimicking the natural plant hormone auxin. It disrupts normal plant growth by inducing uncontrolled cell division and elongation, leading to the death of the plant. The molecular targets include auxin receptors and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-chlorophenoxyacetic acid (MCPA)
  • 2,4-dichlorophenoxyacetic acid (2,4-D)
  • 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide is unique due to its cyclopropyl group, which imparts distinct chemical properties and biological activity compared to other phenoxy herbicides. This structural feature enhances its stability and effectiveness as a herbicide .

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-cyclopropylpropanamide

InChI

InChI=1S/C13H16ClNO2/c1-8-7-10(14)3-6-12(8)17-9(2)13(16)15-11-4-5-11/h3,6-7,9,11H,4-5H2,1-2H3,(H,15,16)

InChI Key

PUWQAMKTIWCRSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2CC2

Origin of Product

United States

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